molecular formula C18H20O5 B8516167 Ethyl 2-(3,4,5-trimethoxyphenyl)benzoate CAS No. 427886-70-2

Ethyl 2-(3,4,5-trimethoxyphenyl)benzoate

Cat. No. B8516167
M. Wt: 316.3 g/mol
InChI Key: KZJAQWNHZYHOQP-UHFFFAOYSA-N
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Patent
US06605620B1

Procedure details

3,4,5-Trimethoxyphenylboronic acid (639 mg) and ethyl 2-bromobenzoate (479 mg) were condensed in the same manner as described in Preparation Example 1 to give the title compound.
Quantity
639 mg
Type
reactant
Reaction Step One
Quantity
479 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5](B(O)O)[CH:6]=[C:7]([O:11][CH3:12])[C:8]=1[O:9][CH3:10].Br[C:17]1[CH:27]=[CH:26][CH:25]=[CH:24][C:18]=1[C:19]([O:21][CH2:22][CH3:23])=[O:20]>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:24]2[CH:25]=[CH:26][CH:27]=[CH:17][C:18]=2[C:19]([O:21][CH2:22][CH3:23])=[O:20])[CH:6]=[C:7]([O:11][CH3:12])[C:8]=1[O:9][CH3:10]

Inputs

Step One
Name
Quantity
639 mg
Type
reactant
Smiles
COC=1C=C(C=C(C1OC)OC)B(O)O
Step Two
Name
Quantity
479 mg
Type
reactant
Smiles
BrC1=C(C(=O)OCC)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed in the same manner
CUSTOM
Type
CUSTOM
Details
as described in Preparation Example 1

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=C(C1OC)OC)C1=C(C(=O)OCC)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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